
2-(2-Chloro-5-nitrophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-nitrophenyl)propan-2-ol is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-nitrophenyl)propan-2-ol typically involves the nitration of 2-chlorophenylpropan-2-ol followed by purification steps. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylpropan-2-ol derivatives.
Applications De Recherche Scientifique
2-(2-Chloro-5-nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, altering the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
- 2-(2-Chloro-4-nitrophenyl)propan-2-ol
- 2-(2-Nitrophenyl)propan-1-ol
Comparison: 2-(2-Chloro-5-nitrophenyl)propan-2-ol is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. The presence of the propan-2-ol moiety also adds to its distinct chemical properties.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
2-(2-chloro-5-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClNO3/c1-9(2,12)7-5-6(11(13)14)3-4-8(7)10/h3-5,12H,1-2H3 |
Clé InChI |
IMQRHJNPCGEEQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


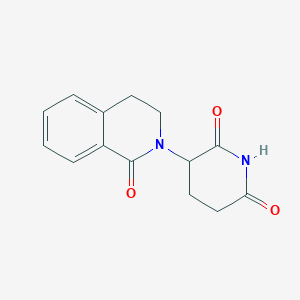
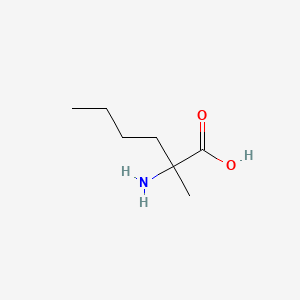
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
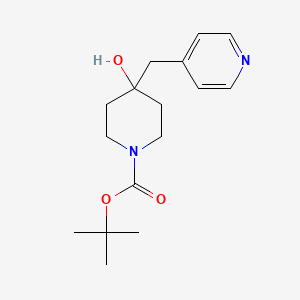
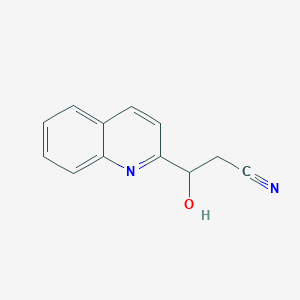
![2-Chloro-3-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B13551534.png)
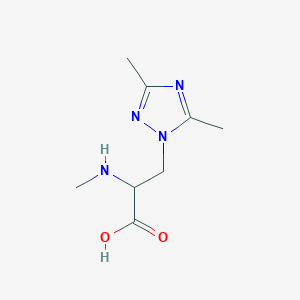
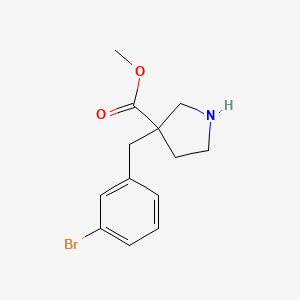
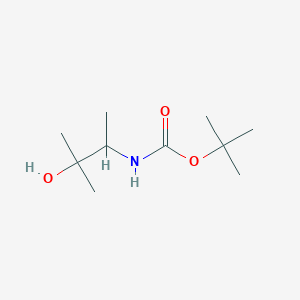
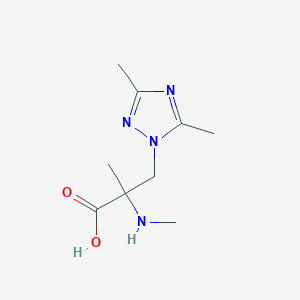
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)


![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)
